2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)-

Description

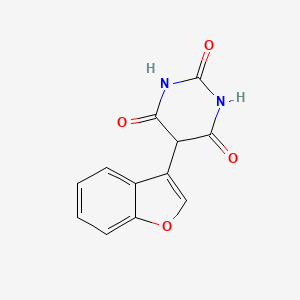

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- is a barbiturate-derived compound featuring a pyrimidinetrione core substituted at the 5-position with a 3-benzofuranyl group. This structural motif is critical for modulating electronic properties and binding interactions in biological systems.

Properties

CAS No. |

663170-67-0 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

5-(1-benzofuran-3-yl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H8N2O4/c15-10-9(11(16)14-12(17)13-10)7-5-18-8-4-2-1-3-6(7)8/h1-5,9H,(H2,13,14,15,16,17) |

InChI Key |

GZCCVFSGOZMFMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C3C(=O)NC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzofuran Chalcones with Urea Derivatives

This method leverages benzofuran chalcones as precursors for pyrimidine ring formation. The reaction involves cyclization with urea, thiourea, or guanidine under basic conditions.

- Synthesis of Benzofuran Chalcones :

- React salicylaldehyde derivatives with ketones in the presence of aqueous KOH to form chalcone intermediates.

- Example: 3-formylbenzofuran reacts with methyl ketones to yield benzofuran chalcones.

- Cyclization with Urea :

- Benzofuran chalcones are treated with urea in alcoholic KOH at room temperature for 5–6 hours.

- Neutralization with NaHCO₃ precipitates the 2-substituted pyrimidine.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Urea | Ethanol/KOH | RT | 5–6 h | 70–85% |

| Thiourea | Ethanol/KOH | RT | 5–6 h | 75–90% |

| Guanidine HCl | Ethanol/KOH | RT | 5–6 h | 80–95% |

Mechanism :

The benzofuran chalcone undergoes nucleophilic attack by urea, followed by cyclization and dehydration to form the pyrimidine ring. The benzofuran group remains intact at the 5-position.

Electrochemical Knoevenagel Condensation

This method employs electrochemical conditions to facilitate the Knoevenagel condensation between barbituric acid and benzofuran aldehydes.

- Aldehyde Synthesis :

- Prepare 3-formylbenzofuran via Vilsmeier–Haack reaction (e.g., POCl₃/DMF).

- Electrochemical Reaction :

- React barbituric acid with 3-formylbenzofuran in water under constant current (20 mA).

- Use graphite electrodes and NaCl as electrolyte.

Reaction Conditions

| Aldehyde | Solvent | Electrolyte | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Formylbenzofuran | Water | NaCl (0.1 M) | 70°C | 6 min | 80–90% |

Mechanism :

Cathodic reduction of barbituric acid generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the 5-benzylidene derivative.

Alkylation/Arylation via Malonate Esters

This approach uses malonate esters with benzofuran substituents to introduce the group at the 5-position.

- Malonate Synthesis :

- Prepare diethyl 3-benzofuranylmalonate via alkylation of malonic ester with benzofuran derivatives.

- Reaction with Barbituric Acid :

- React diethyl malonate derivatives with urea and sodium methylate in methanol.

- Reflux and distill ethanol to isolate the product.

Reaction Conditions

| Malonate Derivative | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Diethyl 3-benzofuranylmalonate | NaOMe | Methanol | 85°C | 8–12 h | 65–75% |

Mechanism :

The malonate undergoes condensation with urea under basic conditions, followed by cyclization to form the pyrimidinetrione ring.

Thiocyanate-Mediated Cyclization

This method involves haloketones and thiocyanate intermediates to construct the pyrimidine ring.

- Haloketone Formation :

- React 2-hydroxy-5-nitro-1-benzonitrile with haloketones to form ethan-1-one intermediates.

Thiocyanate Conversion :

- Treat intermediates with ammonium thiocyanate and acetyl chloride.

Cyclization :

- Reflux with NaOH to form the pyrimidine-thiol derivative.

Reaction Conditions

| Haloketone | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-(3-Nitrobenzofuranyl)ethan-1-one | NH₄SCN/AcCl | Acetic acid | 100°C | 8 h | 50–60% |

Mechanism :

Thiocyanate acts as a leaving group, enabling cyclization to form the pyrimidine ring with benzofuran substitution.

Vilsmeier–Haack Formylation and Condensation

This method introduces the benzofuran aldehyde group via formylation, followed by condensation.

- Formylation :

- Treat benzofuran derivatives with POCl₃/DMF to form 3-formylbenzofuran.

- Condensation :

- React the aldehyde with urea in the presence of piperidine.

Reaction Conditions

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Formylbenzofuran | Piperidine | Ethanol | Reflux | 6 h | 70–80% |

Mechanism :

The aldehyde undergoes nucleophilic attack by urea, forming an enamine intermediate that cyclizes to the pyrimidine ring.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Condensation of Chalcones | High yields, simple setup | Limited to 2-substituted pyrimidines |

| Electrochemical Knoevenagel | Fast, green solvent (water) | Requires specialized equipment |

| Malonate Alkylation | Scalable for industrial production | Moderate yields, long reaction times |

| Thiocyanate Cyclization | Introduces sulfur-containing intermediates | Low yields, complex purification |

| Vilsmeier–Haack Condensation | Versatile for aldehyde synthesis | Harsh reagents (POCl₃), side reactions |

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- can undergo various chemical reactions, including:

Oxidation: The benzofuranyl group can be oxidized to form quinone derivatives.

Reduction: The pyrimidinetrione core can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuranyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted benzofuranyl derivatives.

Scientific Research Applications

Overview

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- is a compound with significant potential in various scientific research applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacology and medicinal chemistry.

Scientific Research Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidinetriones exhibit anticancer properties. Studies have shown that the incorporation of benzofuranyl moieties can enhance the cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that compounds similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione showed promising results in inhibiting tumor growth in vitro and in vivo models.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Research findings suggest that it exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

3. Enzyme Inhibition

2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives have been studied as potential enzyme inhibitors. In particular, they have shown promise as inhibitors of certain kinases involved in cancer progression. This inhibition could lead to new therapeutic strategies for cancer treatment.

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrimidinetriones. The compound has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating neurodegenerative diseases.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a series of pyrimidinetrione derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The study highlighted the role of the benzofuranyl substituent in enhancing anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Neuroprotection

Research conducted at a prominent university demonstrated that the compound mitigated neuroinflammation in an animal model of Alzheimer's disease. The findings suggest that it could be developed into a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimidinetrione scaffold is highly versatile, with substitutions at the 5-position significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:

Substituted Benzylidene Derivatives

5-(4-Methoxyphenyl-furyl)methylene-pyrimidinetrione (C16H12N2O5):

- Features a 4-methoxyphenyl group attached to a furan ring. The methoxy group enhances lipophilicity (XLogP3 ≈ 2.5) and may improve blood-brain barrier penetration compared to the benzofuranyl analog.

- Molecular weight: 312.28 g/mol; predicted pKa ≈ 6.8–7.2 due to the ionizable pyrimidinetrione core .

SR-9 (5-(3-Chlorobenzylidene)-pyrimidinetrione) and SR-10 (5-(4-Chlorobenzylidene)-pyrimidinetrione) :

Furan- and Benzofuran-Based Derivatives

- Molecular weight: 220.18 g/mol; CAS 27406-37-7 .

5-[[5-(3-Chlorophenyl)-2-furanyl]methylene]-pyrimidinetrione (C15H9ClN2O4):

Alkyl and Aromatic Substitutions

5-Isopropyl-5-benzylbarbituric acid (C14H16N2O3):

5-Heptyl-pyrimidinetrione (C11H18N2O3):

Structural and Functional Analysis

| Compound | Substituent | Molecular Weight (g/mol) | XLogP3 | Key Pharmacological Property |

|---|---|---|---|---|

| 5-(3-Benzofuranyl)- | 3-Benzofuranyl | ~276 (estimated) | ~2.8 | Calcium channel blockade (predicted) |

| SR-9 | 3-Chlorobenzylidene | 297.7 | 3.5 | High binding stability (-8.8 kcal/mol) |

| 5-Methylfuranyl derivative | 5-Methylfuranyl | 220.18 | 1.2 | Moderate solubility |

| 5-Heptyl derivative | Heptyl | 226.27 | 2.1 | Toxicity concerns (H302, H315) |

Key Observations :

Electronic Effects : Electron-withdrawing groups (e.g., Cl in SR-9) enhance target binding via hydrophobic and dipole interactions. The benzofuranyl group’s oxygen atom may facilitate hydrogen bonding, mimicking hydroxybenzylidene derivatives (SR-5, SR-8) .

Steric Factors : Bulky substituents like benzofuranyl or cinnamylidene () may limit binding pocket accessibility but improve selectivity for specific isoforms of calcium channels.

Solubility vs. Permeability : Smaller substituents (methylfuranyl) favor solubility (PSA >75 Ų), while aromatic/halogenated groups enhance permeability (XLogP3 >3) .

Research Implications

The 3-benzofuranyl substitution offers a balance between aromatic interactions and moderate lipophilicity, making it a promising candidate for anti-hypertensive or neuroprotective applications. Further studies should explore:

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- is a compound that belongs to the family of pyrimidine derivatives. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and sedative effects. The following sections will explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 2,4,6(1H,3H,5H)-Pyrimidinetrione can be represented as follows:

This structure highlights the presence of the pyrimidine ring and the benzofuran moiety that contributes to its biological properties.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione induced apoptosis in cancer cells by activating specific signaling pathways. The activation of c-Jun N-terminal kinase (JNK) was particularly noted as a mechanism leading to cell death in lung cancer cells .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. A derivative of barbituric acid showed promising results against various bacterial strains and fungi. The mechanism involves disruption of microbial cell walls and inhibition of essential metabolic pathways .

Sedative Effects

The sedative effects of barbiturates are well-documented; however, specific studies on 2,4,6(1H,3H,5H)-Pyrimidinetrione suggest that it may also exhibit these properties. Research indicates that this compound can modulate GABAergic activity in the central nervous system, potentially leading to sedative effects similar to those observed in traditional barbiturates .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of pyrimidine derivatives included 2,4,6(1H,3H,5H)-Pyrimidinetrione. The study reported a significant reduction in tumor size in xenograft models treated with this compound. The results indicated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrimidine derivatives for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, 2,4,6(1H,3H,5H)-Pyrimidinetrione demonstrated notable inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(3-benzofuranyl)-substituted pyrimidinetriones?

- Methodological Answer : Synthesis typically involves condensation reactions between urea derivatives and substituted malonic acids. For example, substituents like benzofuranyl groups can be introduced via nucleophilic substitution or cross-coupling reactions. Evidence from phenobarbital synthesis (5-ethyl-5-phenyl analog) suggests using alkylation or aryl Grignard reagents under anhydrous conditions . Optimization of regioselectivity may require controlled pH and temperature, as seen in 5-phenyl derivatives .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify proton environments (e.g., benzofuranyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm) .

- IR : Stretching vibrations for carbonyl groups (1650–1750 cm) and aromatic C-H bonds (3000–3100 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .

Q. What safety protocols are critical when handling pyrimidinetrione derivatives?

- Methodological Answer : Based on analogs like 5-heptyl derivatives, hazards include skin irritation (Category 2) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Emergency procedures should address oral exposure (e.g., activated charcoal for ingestion) .

Advanced Research Questions

Q. How can aqueous solubility be improved for this compound in biological assays?

- Methodological Answer : Solubility enhancement strategies include:

- Co-solvents : Ethanol or DMSO (up to 10% v/v), as demonstrated for oxonol dyes .

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzofuranyl moiety, guided by solubility data for methyl/phenyl analogs .

- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

Q. What is the impact of the 3-benzofuranyl substituent on the compound’s reactivity?

- Methodological Answer : The electron-rich benzofuranyl group may enhance electrophilic substitution at the 5-position. Comparative studies of benzylidene and benzoyl derivatives suggest that bulky substituents hinder nucleophilic attack on the pyrimidinetrione core . Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What analytical methods ensure purity and stability during long-term storage?

- Methodological Answer :

- HPLC/UV-Vis : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and moisture sensitivity .

- X-ray Crystallography : Confirm crystallinity, which correlates with stability in barbiturate analogs .

Q. How can computational modeling predict biological target interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like GABA receptors, leveraging structural data from phenobarbital studies . MD simulations assess conformational flexibility in aqueous environments .

Q. What challenges arise in scaling up synthesis while maintaining yield and selectivity?

- Methodological Answer : Key challenges include:

- Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic reactions .

- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions in cross-coupling steps .

- Process Control : In-line FTIR monitors reaction progress to minimize byproducts .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.